molecular formula C11H19NO2 B068324 叔丁基 4-亚甲基哌啶-1-羧酸酯 CAS No. 159635-49-1

叔丁基 4-亚甲基哌啶-1-羧酸酯

货号 B068324
CAS 编号: 159635-49-1
分子量: 197.27 g/mol
InChI 键: PDTZMULNKGUIEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Chen Xin-zhi (2011) described an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its importance as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. The synthesis involves starting from 4-methylpyridinium, undergoing SN2 substitution with benzyl chloride, borohydride reduction, oxidation, and finally, debenzylation and acylation to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with an 80.2% total yield. This method is noted for its simplicity, accessibility of raw materials, and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular and crystal structure of related piperidine derivatives, as examined by Cygler et al. (1980), offers insights into the conformation of the piperidine ring. Their study on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveals the impact of axial substituents on NMR and IR spectra, indicating significant non-chair forms stabilized by intramolecular hydrogen bonds in solution (Cygler et al., 1980).

Chemical Reactions and Properties

Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as an intermediate in producing crizotinib, a notable anticancer drug. The synthesis starts with tert-butyl-4-hydroxypiperidine-1-carboxylate, highlighting the compound's versatility in forming biologically active compounds through subsequent reactions (Kong et al., 2016).

Physical Properties Analysis

The synthesis and characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate, as described by Çolak et al. (2021), provide insight into the physical properties of related compounds. Their work includes thermal, X-ray, and DFT analyses, revealing the molecular structure's stabilization by intramolecular hydrogen bonds, which significantly influence the compound's physical properties (Çolak et al., 2021).

Chemical Properties Analysis

The study by Didierjean et al. (2004) on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate sheds light on the chemical properties of tert-butyl substituted piperidine derivatives. X-ray studies reveal the occurrence of the compound in the 4-enol form and the significant role of O-H...O=C hydrogen bonds in the molecular packing, illustrating the compound's chemical behavior and interactions (Didierjean et al., 2004).

科学研究应用

  1. 蛋白酪氨酸激酶 Jak3 抑制剂中间体的合成:

    • 相关化合物叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯是合成新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的重要中间体。提出了一种从 4-甲基吡啶鎓离子开始,涉及 SN2 取代、还原、氧化、去苄基化和酰化的多步高效合成工艺。该方法的总收率达到 80.2%,具有原料易得、适宜工业放大等优点 (陈新志, 2011).
  2. 抗癌药物中间体:

    • 另一种变体叔丁基 4-甲酰基-3, 6-二氢吡啶-1(2H)-羧酸酯是小分子抗癌药物的重要中间体。它由市售的哌啶-4-基甲醇通过亲核取代、氧化、卤代和消除反应等步骤合成。该化合物在抑郁症、脑缺血等疾病的药物开发以及作为潜在的镇痛药方面具有应用 (张斌良等, 2018).
  3. 取代哌啶衍生物的合成:

    • 叔丁基 4-氧代哌啶-1-羧酸酯的衍生物与无水四氢呋喃中的 L-选择性还原剂反应,以定量产率生成叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的顺式异构体。这些化合物可用于取代哌啶的立体选择性合成 (V. Boev 等, 2015).
  4. 亚甲基合成应用:

    • CH2Cl2-Mg-TiCl4 体系介导的各种酯(包括叔丁基酯)的亚甲基化反应突显了这种新型亚甲基碳正离子作为大规模合成实用试剂的反应性和选择性 (严涛等, 2004).
  5. 防腐性能:

    • 叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在 1M HCl 溶液中对碳钢表现出显着的防腐活性,在 25 ppm 时抑制效率为 91.5%。这表明在腐蚀防护方面具有潜在的应用 (B. Praveen 等, 2021).

安全和危害

Tert-butyl 4-methylenepiperidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 .

未来方向

Tert-butyl 4-methylenepiperidine-1-carboxylate is a useful reagent for the design of anion exchange membranes (AEMs) and ionomers for use in storage devices such as fuel cells and batteries . This suggests potential future directions in the field of energy storage.

属性

IUPAC Name

tert-butyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTZMULNKGUIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373553
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methylenepiperidine-1-carboxylate

CAS RN

159635-49-1
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-Methylenepiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

47.2 g of methyltoluphenylphosphonium bromide and 21.9 g of tert-butyl 4-oxo-1-piperidinecarboxylate were added to a mixture of 14.8 g tert-butoxy potassium and 300 ml tetrahydrofuran, and stirred for 40 min at room temperature. The reaction solution was evaporated, diethyl ether was added thereto, and then filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated, and the resulting residue was subjected to silica gel column chromatography to give 20.8 g of tert-butyl 4-methylene-1-piperidinecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled suspension of methyl triphenyl phosphonium bromide (47.0 g, 132 mmol) in THF (330 mL) was added n-BuLi (85.0 mL, 136 mmol). 1-Boc-4-piperidone (25.0 g, 125 mmol) was added via cannula as a solution in THF. The resulting mixture was kept at 0° C. and allowed to warm to r.t. over 2 h. The reaction mixture was cooled to 0° C. and quenched with saturated NH4Cl. The resulting precipitate was filtered off and the layers were separated. The remaining aqueous layer was extracted with Et2O and the combined organic layers were dried (MgSO4) and concentrated. The crude residue was purified (FCC) to give 4-methylene-piperidine-1-carboxylic acid tert-butyl ester (22 g, 91%)
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
47 g
Type
catalyst
Reaction Step Three
Name
Quantity
330 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a heated apparatus flushed with protecting gas, methyltriphenylphosphonium bromide (53.82 g, 150 mmol) was suspended in diethyl ether (300 ml) and cooled to 0° C. Potassium tert-butylate (15.78 g, 140 mmol) was added in portions, and the suspension was stirred for 30 min. Boc-4-piperidone (20 g, 100 mmol), dissolved in diethyl ether (200 ml), was slowly added dropwise, and then the mixture was heated to room temperature and stirred for 15 h. The reaction mixture was cooled, and ammonium chloride solution (300 ml, 10%) was added. After phase separation, the aqueous phase was extracted with ether (3×200 ml), and the combined organic phases were dried (MgSO4) and concentrated under vacuum. The crude product was purified by column chromatography (silica gel) with ether/hexane (1:1). Yield: 18.57 g (93%)
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
53.82 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 986 mg of methyltriphenylphosphonium bromide in 20 ml of tetrahydrofuran, 1.87 ml of 1.63 M n-butyl lithium/hexane solution was added dropwise at 0° C., under cooling with ice. The temperature then was immediately raised to room temperature, and the system was stirred for 50 minutes. The reaction liquid was again cooled to 0° C., to which a solution of 500 mg of t-butyl 4-oxotetrahydropyridine-1(2H)-carboxylate in 5 ml of tetrahydrofuran was added dropwise, followed by an hour's stirring at the same temperature. The reaction liquid was diluted with ethyl acetate, washed successively with saturated aqueous ammonium chloride solution and saturated brine, and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, the resulting residue was purified on silica gel column chromatography (eluent: hexane/ethyl acetate=5/1) to provide 192 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
986 mg
Type
catalyst
Reaction Step Two
Name
n-butyl lithium hexane
Quantity
1.87 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.6 g (14 mmol) potassium tert-butylate were added while stirring at 0° C. (ice bath) to a suspension of 5.34 g (15 mmol) methyltriphenylphosphonium bromide in 50 ml diethylether. After stirring for 15 minutes a solution of 2.00 g (10 mmol) 1-boc-4-piperidone (from Merck KGaA) in 15 mmol diethylether was slowly added. The suspension was stirred for a further 30 min at 0° C. After adding 60 ml 10% aqueous NH4Cl solution, the organic phase was separated, dried over magnesium sulphate and the solvent removed under vacuum. After chromatography on silica gel (hexane:ethylacetate=5:1) 1.71 g (89%) 4-methylene-piperdine-1-carboxylic acid tert-butylester were obtained as a colorless liquid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
5.34 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-methylenepiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-methylenepiperidine-1-carboxylate

Citations

For This Compound
30
Citations
KA Milinkevich, MJ Kurth - Synlett, 2009 - thieme-connect.com
… tert-Butyl 4-methylenepiperidine-1-carboxylate (2; 4.71 g, 23.9 mmol) was dissolved in CH 2 Cl 2 (50 mL) and trifluoroacetic acid (50 mL) was added. The reaction mixture was stirred at …
Number of citations: 3 www.thieme-connect.com
K Ahn, DS Johnson, LR Fitzgerald, M Liimatta… - Biochemistry, 2007 - ACS Publications
… provide tert-butyl 4-methylenepiperidine-1-carboxylate (637 mg, 3.23 mmol, 64%). The colorless oil was used without further purification. tert-Butyl 4-methylenepiperidine-1-carboxylate (…
Number of citations: 237 pubs.acs.org
R Lin, Z Zhang, S Cao, W Yang, Y Zuo, X Yang… - RSC Medicinal …, 2021 - pubs.rsc.org
… 5i–l were constructed by cross coupling of bromides with tert-butyl 4-methylenepiperidine-1-carboxylate. Subsequently, the deprotection of the piperidine moiety provided 6a–l as …
Number of citations: 1 pubs.rsc.org
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
… tert-butyl 4-methylenepiperidine-1-carboxylate, 9-BBN 0.5 M solution in THF, anhydrous toluene, 115 C, 1 h; ii. aq. 3.2 M NaOH, Pd(PPh 3 ) 4 , TBAI, anhydrous toluene, 115 C, 18 h [23…
Number of citations: 0 www.sciencedirect.com
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
… The synthesis began with tert-butyl 4-methylenepiperidine-1-carboxylate 18, which was converted to dichloroketone 19 by reaction with Cl 3 COCl. The chlorine atoms were …
Number of citations: 28 pubs.acs.org
S Ishigaki, Y Nagashima, D Yukimori, J Tanaka… - Nature …, 2023 - nature.com
… We also identified the adducts of the in-situ-generated silyl radical 56 with TEMPO 16 57 and with aliphatic alkene (tert-butyl 4-methylenepiperidine-1-carboxylate, S1) by means of …
Number of citations: 2 www.nature.com
G Semple, A Ren, B Fioravanti, G Pereira… - Bioorganic & medicinal …, 2011 - Elsevier
We herein outline the design of a new series of agonists of the pancreatic and GI-expressed orphan G-protein coupled receptor GPR119, a target that has been of significant recent …
Number of citations: 70 www.sciencedirect.com
SD Kodani, D Wan, KM Wagner, SH Hwang… - ACS …, 2018 - ACS Publications
… To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1 equiv) in THF (10 mL) was added a 0.5 M solution of 9-BBN in THF (1.05 equiv). After stirring an hour, the solution was …
Number of citations: 26 pubs.acs.org
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
… tert-Butyl 4-methylenepiperidine-1-carboxylate (0.1 g, 0.51 mmol, 1.0 equiv) and 9-BBN (0.5 M in THF, 1.02 mL, 0.51 mmol, 1.0 equiv) were heated at 65 C for 1 h. Then, freshly …
Number of citations: 7 pubs.acs.org
G Bononi, M Di Stefano, G Poli, G Ortore… - Journal of medicinal …, 2022 - ACS Publications
… tert-butyl 4-methylenepiperidine-1-carboxylate, 9-BBN 0.5 M solution in THF, anhydrous toluene, 115 C, 1 h; ii. aq. 3.2 M NaOH, Pd(PPh 3 ) 4 , TBAI, anhydrous toluene, 115 C, 18 h [46…
Number of citations: 6 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。